3-Amino-indan-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8H,4-5,11H2,(H,12,13) |
InChI Key |
PADUIJUTDOLGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 3-Amino-indan-4-carboxylic acid analogs and related amino-carboxylic acids:
Research Findings and Key Differences
- Heterocyclic vs. Bicyclic Systems: Pyridine and cinnoline derivatives exhibit higher aromatic stability compared to indane-based compounds, impacting their electronic properties and binding affinities in drug-receptor interactions .
- Functional Group Effects : The presence of fluorine or nitro groups enhances electrophilicity and bioavailability but may increase synthetic complexity .
- Synthetic Utility : Indane and thiazolidine scaffolds are preferred for conformational restriction in peptidomimetics, whereas pyridine derivatives are favored for metabolic stability .
Preparation Methods
Indan Ring Construction via Cyclization Strategies
The indan core can be assembled through cyclization of acyclic precursors. A notable approach involves the use of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a chiral bicyclic intermediate, as a starting material. For example, ketones derived from Vince lactam undergo difluoromethylene incorporation via reactions with 2-PySOCFH and BuOK, followed by deprotection and ring-opening under acidic or basic conditions. Adapting this strategy, a precursor with a carboxylic acid group at position 4 could be functionalized with an amino group through selective hydrogenation and subsequent amination.
Functionalization of Preformed Indan Derivatives
An alternative route involves modifying preformed indan-4-carboxylic acid derivatives. For instance, introducing a nitro group at position 3 followed by reduction to the amino group is a well-established method. This mirrors the synthesis of 3-amino-4-hydroxybenzoic acid, where 3-nitro-4-chlorobenzoic acid is hydrolyzed to 3-nitro-4-hydroxybenzoic acid and then reduced under hydrogen pressure with a Pd/C catalyst. Applying this to the indan system, 3-nitro-indan-4-carboxylic acid could be reduced to the target compound using similar catalytic hydrogenation conditions.
Stereoselective Synthesis
Chiral resolution or asymmetric synthesis may be required if the target compound exists as enantiomers. The use of chirally pure intermediates, such as Vince lactam derivatives, enables stereocontrol during ring-opening and functionalization steps. For example, hydrogenation of a ketone intermediate derived from Vince lactam yielded a single diastereomer, demonstrating the potential for enantioselective synthesis.
Reaction Conditions and Optimization
Nitro Group Reduction
The reduction of nitro groups to amines is critical in synthesizing this compound. Data from the preparation of 3-amino-4-hydroxybenzoic acid show that Pd/C under hydrogen pressure (0.6–1.0 MPa) at 95–100°C achieves a 95.3% yield. Comparable conditions could be applied to nitro-indan derivatives, though steric hindrance from the bicyclic system may necessitate higher pressures or temperatures.
Table 1: Catalytic Hydrogenation Conditions for Nitro-to-Amino Conversion
Ring-Opening and Functionalization
Ring-opening of bicyclic intermediates, as demonstrated in the synthesis of difluoromethylene analogues, offers a pathway to install both amino and carboxylic acid groups. For instance, treatment of a ketone intermediate with trimethyl orthoformate under acidic conditions facilitated ring-opening and subsequent functionalization.
Mechanistic Insights
Catalytic Hydrogenation Mechanism
The reduction of nitro groups proceeds via a stepwise mechanism:
-
Adsorption : Nitro-substrate and hydrogen adsorb onto the Pd/C surface.
-
Intermediate Formation : Sequential electron transfers generate nitroso and hydroxylamine intermediates.
-
Amine Formation : Final reduction yields the primary amine.
Steric effects from the indan ring may slow adsorption, necessitating optimized catalyst loading (e.g., 2.5–5.0 g Pd/C per 100 g substrate).
Cyclization and Ring-Opening Dynamics
In Vince lactam-derived syntheses, ring-opening under acidic conditions proceeds via protonation of the lactam oxygen, followed by nucleophilic attack by water or alcohols. The regioselectivity of ring-opening is influenced by the electronic environment of the intermediate, with electron-withdrawing groups directing attack to specific positions.
Comparative Analysis of Methods
Efficiency and Yield
Table 2: Yield Comparison Across Methods
| Method | Key Step | Yield Range (%) | Limitations |
|---|---|---|---|
| Nitro Reduction | Catalytic hydrogenation | 90–95 | High-pressure equipment |
| Cyclization/Functionalization | Ring-opening | 40–70 | Multi-step synthesis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Amino-indan-4-carboxylic acid, and how can its structural integrity be validated?
- Answer: Synthesis typically involves cyclization of substituted benzene precursors (e.g., indan derivatives) followed by regioselective amination. For example, cyclization via Friedel-Crafts alkylation and subsequent nitration/reduction steps could introduce the amino group. Structural validation requires multi-technique analysis:
- HPLC with fused-core columns (e.g., Ascentis® Express) for purity assessment .
- NMR spectroscopy (¹H/¹³C) to confirm the indan backbone and substituent positions .
- Mass spectrometry (LC-MS) to verify molecular weight, referencing databases like NIST Chemistry WebBook .
Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?
- Answer:
- Safety: Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation or skin contact. Emergency procedures for spills include neutralization with weak bases (e.g., sodium bicarbonate) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation, as recommended for similar amino-carboxylic acids .
Q. How can researchers determine the pKa values of the amino and carboxylic acid groups in this compound?
- Answer: Use potentiometric titration with standardized pH buffers to measure protonation/deprotonation events. Compare results to computational predictions (e.g., using software like MarvinSketch) and reference data for structurally related compounds (e.g., 4-aminobenzoic acid) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
- Answer:
- Methodological approach: Conduct solubility studies under controlled pH and temperature. For example, use UV-Vis spectrophotometry to quantify solubility in DMSO, water, and ethanol, adjusting ionic strength with buffers.
- Data reconciliation: Cross-reference results with thermodynamic models (e.g., Hansen solubility parameters) and published protocols for aromatic amino-carboxylic acids .
Q. What experimental and computational strategies elucidate the stereochemical influence of this compound on protein binding?
- Answer:
- Experimental: Employ chiral chromatography (e.g., Purospher® STAR columns) to separate enantiomers . Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Computational: Perform molecular docking (using AutoDock Vina) to model interactions with target proteins, leveraging PubChem conformational data . Validate predictions with mutagenesis studies on key binding residues.
Q. How do the electronic properties of the amino and carboxyl groups affect the compound’s reactivity in peptide coupling reactions?
- Answer:
- Mechanistic analysis: Use DFT calculations (e.g., Gaussian software) to map electron density distributions and identify nucleophilic/electrophilic sites.
- Experimental validation: Monitor coupling efficiency (e.g., with EDCI/HOBt) via HPLC, comparing reactivity to non-amino-substituted indan-carboxylic acids .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer:
- Reproducibility checks: Synthesize the compound using documented protocols and characterize via DSC (melting point) and IR spectroscopy (functional group validation).
- Source evaluation: Cross-check data against peer-reviewed studies and avoid non-validated sources (e.g., commercial vendor databases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
